Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

Process Chemistry Scale-Up Cost-Efficiency

Researchers synthesizing Bcl-2 or HPK1 inhibitors often face step-inefficient routes due to unprotected morpholine cores. This racemic N-Boc-2-(hydroxymethyl)morpholine directly supplies the orthogonal Boc-protected amine and the C2-hydroxymethyl handle, eliminating two additional protection/deprotection steps. - Enables C2 aryl/heteroaryl ether installation via Mitsunobu or alkylation while the Boc group stays intact. - Swern oxidation to C2-aldehyde (CAS 218594-02-6) opens a parallel library synthesis entry point. - Stocked in gram-to-kilogram quantities, ensuring rapid feasibility batches and seamless scale-up.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 135065-69-9
Cat. No. B142199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
CAS135065-69-9
Synonyms2-(Hydroxymethyl)-4-morpholinecarboxylic Acid 1,1-Dimethylethyl Ester;  _x000B_tert-Butyl 2-(Hydroxymethyl)morpholine-4-carboxylate;  _x000B_N-Boc-2-Hydroxymethylmorpholine; 
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CO
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3
InChIKeyFJYBLMJHXRWDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(Hydroxymethyl)morpholine-4-carboxylate: Identity & Procurement


Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (CAS 135065-69-9), also known as N-Boc-2-(hydroxymethyl)morpholine, is a racemic N-Boc-protected morpholine building block with a molecular weight of 217.26 g/mol and the formula C10H19NO4 [1]. The compound features a secondary alcohol at the morpholine 2-position and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, a combination that enables sequential orthogonal functionalization not possible with simpler morpholine derivatives . It is commercially available at standard purities of 95–98% and is listed as an intermediate for racemic Viloxazine analogs and Bcl-2 inhibitor programs [1][2].

Why Generic Morpholines Cannot Substitute N-Boc-2-(hydroxymethyl)morpholine


Morpholine-based building blocks are not functionally interchangeable. The presence and position of the hydroxymethyl group, the Boc protecting group, and stereochemistry each directly dictate downstream reactivity, synthetic route efficiency, and biological target engagement [1]. Unprotected 2-(hydroxymethyl)morpholine (lacking the Boc group) requires additional protection/deprotection steps, increasing step count and reducing overall yield . The regioisomeric tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (CAS 473923-56-7) places the hydroxymethyl at the 3-position, altering the spatial orientation of derivatized side chains and resulting in a different pharmacophoric geometry incompatible with targets such as Viloxazine or HPK1 [2][3]. The simpler tert-butyl morpholine-4-carboxylate (CAS 220199-85-9) entirely lacks the hydroxymethyl handle, preventing the C2-functionalization essential for constructing the 2-alkoxy/aryloxy-methyl pharmacophore found in numerous bioactive morpholines . Below, quantitative evidence demonstrates where CAS 135065-69-9 provides measurable, decision-relevant differentiation.

Quantitative Differentiation from Closest Analogs


Synthetic Efficiency: Bypassing Protection Steps

A reported concise synthesis of N-Boc-2-hydroxymethylmorpholine (CAS 135065-69-9) from epichlorohydrin achieves isolation without column chromatography, enabling high process throughput. In contrast, the analogous synthesis of unprotected 2-(hydroxymethyl)morpholine requires subsequent Boc protection to reach the same protected intermediate, adding one synthetic step and associated yield loss, or necessitates orthogonal protection strategies that complicate route design [1].

Process Chemistry Scale-Up Cost-Efficiency

2- vs 3-Hydroxymethyl Pharmacophore for CNS

The 2-hydroxymethyl substitution pattern on the morpholine ring (CAS 135065-69-9) is a critical structural feature for key drug classes. Chiral 2-hydroxymethylmorpholine is explicitly cited as a key intermediate for synthesizing Reboxetine, Viloxazine, Indeloxazine, and Teniloxazine—all CNS-active drugs whose pharmacology depends on the 2-substitution geometry [1]. The regioisomeric 3-hydroxymethyl variant (CAS 473923-56-7) orients the hydroxymethyl group at a different position on the ring, altering the trajectory of appended aryl/aryloxy groups and disrupting binding to norepinephrine transporters or serotonin-norepinephrine modulating targets .

Medicinal Chemistry CNS Therapeutics Structure-Activity Relationship

Documented Bcl-2 Inhibitor Intermediate

ChemicalBook and related sources explicitly document CAS 135065-69-9 as a pharmaceutical intermediate used to prepare compounds that inhibit the anti-apoptotic activity of Bcl-2 protein [1]. This directly links the building block to a clinically validated oncology target (Venetoclax and next-generation Bcl-2 inhibitors). By contrast, tert-butyl morpholine-4-carboxylate (CAS 220199-85-9), which lacks the hydroxymethyl functionality, is primarily listed as a general synthetic intermediate with no specific Bcl-2 program association .

Oncology Apoptosis Bcl-2 Inhibition

Single-Enantiomer Availability

CAS 135065-69-9 is the racemic mixture; its resolved enantiomers are available as (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (CAS 135065-71-3) and (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (CAS 135065-76-8), each with distinct commercial purity specifications (≥98% to 99%) . The (R)-enantiomer is specifically cited as an intermediate for RMC-6291, an oral KRAS G12C(ON) covalent inhibitor . The (S)-enantiomer is linked to LRRK2 kinase inhibitor programs for Parkinson's and Alzheimer's disease . This contrasts with tert-butyl morpholine-4-carboxylate, which has no chiral center and therefore cannot serve as a stereochemical building block.

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

C2-Aldehyde Diversification via Oxidation

Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (CAS 135065-69-9) undergoes Swern oxidation (oxalyl chloride/DMSO, then TEA) to afford tert-butyl 2-formylmorpholine-4-carboxylate (CAS 218594-02-6) in 67% isolated yield [1]. This aldehyde intermediate is a versatile diversification point for reductive amination, Grignard addition, and Horner-Wadsworth-Emmons reactions. In contrast, tert-butyl morpholine-4-carboxylate (CAS 220199-85-9) lacks the hydroxymethyl group entirely and cannot undergo this oxidation to generate a C2-aldehyde electrophile, fundamentally limiting its downstream synthetic utility to N-functionalization or ring modifications .

Synthetic Versatility Aldehyde Intermediate Diversification

Multi-Target Patent Validation

Patent analysis reveals CAS 135065-69-9 is specifically cited as a synthetic intermediate in patent families covering diverse therapeutic targets: HPK1 antagonists for cancer immunotherapy (US 2021/0078996) [1], bifunctional Bcl-6-targeting degraders (WO 2021/077010) [2], and CFTR modulators for cystic fibrosis (WO 2021/097057) [3]. This breadth of high-value target coverage is not observed for simpler Boc-morpholine analogs. Tert-butyl morpholine-4-carboxylate (CAS 220199-85-9) is listed primarily as a general synthetic reagent without specific drug-target program associations in patent literature .

Immuno-Oncology Targeted Protein Degradation Cystic Fibrosis

Application and Procurement Scenarios


Oncology Lead Optimization (Bcl-2/HPK1)

Medicinal chemistry teams pursuing Bcl-2 anti-apoptotic protein inhibitors or HPK1 antagonists for immuno-oncology can directly employ CAS 135065-69-9 as a key intermediate. Its 2-hydroxymethyl group enables installation of diverse aryl/heteroaryl ether side chains via Mitsunobu or alkylation chemistry, while the Boc group remains intact for late-stage deprotection and further N-functionalization [1].

CNS Drug Development: Viloxazine Analogs

The compound is a documented intermediate for racemic Viloxazine analogs . Its 2-substitution pattern directly maps to the pharmacophore required for serotonin-norepinephrine modulating activity. Purchasing the racemic form (CAS 135065-69-9) allows initial SAR development; subsequent procurement of enantiopure (R)- or (S)- forms (CAS 135065-71-3 or 135065-76-8) enables stereospecific lead optimization [1].

Parallel Library Synthesis via C2-Aldehyde

Swern oxidation of CAS 135065-69-9 to the corresponding C2-aldehyde (CAS 218594-02-6, 67% yield) provides a versatile electrophilic handle for parallel synthesis . This aldehyde can undergo reductive amination with diverse amines, Grignard additions, or olefination reactions, enabling rapid generation of compound libraries for fragment-based or HTS follow-up campaigns.

Targeted Protein Degradation: Bcl-6 PROTACs

Patent WO 2021/077010 specifically employs morpholine-containing intermediates (accessible from CAS 135065-69-9) in constructing bifunctional degraders targeting Bcl-6 . The building block's orthogonal functionality (Boc-protected amine + primary alcohol) makes it suitable for sequential conjugation to both the E3 ligase-binding moiety and the target-protein-binding moiety in PROTAC designs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.